molecular formula C4H8BrClN4 B6172594 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride CAS No. 2460755-69-3

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6172594
CAS No.: 2460755-69-3
M. Wt: 227.5
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Description

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a precursor such as aminoguanidine hydrochloride and a suitable aldehyde or ketone.

    Bromination: The triazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Alkylation: The brominated triazole is then alkylated with an appropriate alkylating agent to introduce the ethan-1-amine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts like palladium or copper are often employed along with appropriate ligands and bases.

Major Products Formed

    Substitution Reactions: Products include substituted triazoles with various functional groups replacing the bromo group.

    Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.

    Coupling Reactions: Products include more complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to investigate its biological activity, including antimicrobial, antifungal, or anticancer properties.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-1,2,4-triazol-3-amine: A similar compound with a bromo group on the triazole ring but lacking the ethan-1-amine group.

    1H-1,2,4-triazol-3-amine: A triazole derivative without the bromo group.

    2-(1H-1,2,4-triazol-5-yl)ethan-1-amine: A compound similar to the target compound but without the bromo group.

Uniqueness

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is unique due to the presence of both the bromo group and the ethan-1-amine group, which can influence its reactivity and biological activity

Properties

CAS No.

2460755-69-3

Molecular Formula

C4H8BrClN4

Molecular Weight

227.5

Purity

95

Origin of Product

United States

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